MM-206 MM-206 MM-206 is an inhibitor of STAT3 (IC50 = 1.16 µM in an SPR-based competitive assay). It inhibits STAT3 phosphorylation induced by granulocyte colony-stimulating factor (G-CSF) in HL-60, Kasumi-1, and MOLM-13 acute myeloid leukemia (AML) cells (IC50s = 0.8, 1.9, and 1.1 µM, respectively). MM-206 induces apoptosis more potently in AML cell lines and patient-derived primary AML tumor cells than in acute lymphoblastic leukemia cells, which do not have upregulated STAT3 activity. It also slows disease progression and improves survival in an AML mouse xenograft model when administered at a dose of 30 mg/kg per day.
MM-206 is a cell-permeable, non-cytotoxic naphthalene sulfonamide compound effectively inhibits STAT3 DNA-binding activity.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0535840
InChI: InChI=1S/C22H12F5NO3S2/c23-16-17(24)19(26)22(20(27)18(16)25)33(30,31)28-14-10-15(32-11-6-2-1-3-7-11)21(29)13-9-5-4-8-12(13)14/h1-10,28-29H
SMILES: C1=CC=C(C=C1)SC2=C(C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=C(C(=C(C(=C4F)F)F)F)F)O
Molecular Formula: C22H12F5NO3S2
Molecular Weight: 497.5 g/mol

MM-206

CAS No.:

Cat. No.: VC0535840

Molecular Formula: C22H12F5NO3S2

Molecular Weight: 497.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

MM-206 -

Specification

Molecular Formula C22H12F5NO3S2
Molecular Weight 497.5 g/mol
IUPAC Name 2,3,4,5,6-pentafluoro-N-(4-hydroxy-3-phenylsulfanylnaphthalen-1-yl)benzenesulfonamide
Standard InChI InChI=1S/C22H12F5NO3S2/c23-16-17(24)19(26)22(20(27)18(16)25)33(30,31)28-14-10-15(32-11-6-2-1-3-7-11)21(29)13-9-5-4-8-12(13)14/h1-10,28-29H
Standard InChI Key ZXJHEANDHXHGMV-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)SC2=C(C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=C(C(=C(C(=C4F)F)F)F)F)O
Canonical SMILES C1=CC=C(C=C1)SC2=C(C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=C(C(=C(C(=C4F)F)F)F)F)O
Appearance Solid powder

Introduction

Chemical Structure and Properties

MM-206 features a distinctive perfluorophenylsulfonamide group, a structural element that has appeared in various clinical trials without apparent toxicity concerns . This key structural component contributes to MM-206's enhanced potency compared to its predecessors.

The compound stands out among naphthalene sulfonamide inhibitors due to its optimized structure. While comprehensive physical-chemical property data is limited in the available literature, MM-206's molecular design enables effective interaction with its target protein while maintaining suitable drug-like characteristics.

Table 1: Comparative Potency of MM-206 and Related Compounds

CompoundSPR-Based Competitive Binding (IC50)STAT3 Phosphorylation Inhibition (IC50)DNA Binding Inhibition (IC50)
MM-2061.2 μM0.8-1.9 μM1-5 μM
C1887.2 μMNot reported1-5 μM
C188-95.0 μMNot reported>30 μM

As demonstrated in Table 1, MM-206 exhibits substantially improved potency compared to earlier generation compounds, particularly in competitive binding assays where its IC50 value of 1.2 μM significantly outperforms both C188 (7.2 μM) and C188-9 (5.0 μM) .

Mechanism of Action

The most remarkable aspect of MM-206 is its novel mechanism of action. Through innovative rhodium(II)-catalyzed, proximity-driven modification studies, researchers discovered that MM-206 binds to the coiled-coil domain (CCD) of STAT3, specifically near the Phe174 residue . This binding site is distinctly different from the SH2 domain traditionally targeted by STAT3 inhibitors.

MM-206 effectively inhibits STAT3 binding to DNA with an IC50 of 1-5 μM, comparable to its performance in SH2 binding-inhibition assays . Additionally, MM-206 demonstrates dose-dependent inhibition of STAT3 phosphorylation in AML cell lines with IC50 values ranging from 0.8 to 1.9 μM following a 30-minute pre-treatment prior to G-CSF stimulation .

This unique targeting approach may offer several advantages:

  • The binding to the coiled-coil domain appears to exert profound effects on the function of the distal SH2 domain

  • Targeting domains other than SH2 (which is present throughout the genome) may provide greater selectivity

  • MM-206's mechanism aligns with earlier observations where mutations in the coiled-coil domain significantly affected STAT3 function

Preclinical Efficacy Studies

Cell Line TypeCancer TypeResponse to MM-206Proposed Mechanism
AML cell linesAMLSignificant apoptosis inductionSTAT3 inhibition
Primary AML samplesAMLSignificant apoptosis inductionSTAT3 inhibition
ALL cell lines (KOPN-8, RS4-11)ALLMinimal sensitivityLack of STAT3 dependency

This differential response between AML and ALL cell lines provides further evidence that MM-206's therapeutic effects occur through a STAT3-specific mechanism of action .

In Vivo Studies

The therapeutic potential of MM-206 has been evaluated in animal models using immunocompromised NOD-SCID-IL2Rγ−/− (NSG) mice engrafted with luciferase-expressing MV4-11 AML cells . Two treatment regimens were assessed:

  • Two-week regimen (10 doses): Resulted in lower luminescence at week 5 relative to control, indicating delayed disease progression

  • Four-week regimen: Demonstrated more sustained disease control

Treatment with MM-206 produced multiple beneficial outcomes in these models:

  • Significant decrease in the percentage of tumor cells in bone marrow

  • Significantly prolonged survival (p=0.019 at 10 weeks)

Table 3: In Vivo Effects of MM-206 in AML Mouse Models

Treatment DurationDisease Progression EffectBone Marrow Tumor Cell ImpactSurvival Impact
2 weeks (10 doses)Delayed progressionNot specifiedNot specified
4 weeksFurther slowed progressionSignificant decreaseSignificantly prolonged (p=0.019 at 10 weeks)

These findings demonstrate MM-206's promising efficacy in clinically relevant models of AML, providing strong preclinical support for its continued development .

Comparative Analysis with Other STAT3 Inhibitors

MM-206 represents a significant advancement over previous STAT3 inhibitors, particularly within the naphthalene sulfonamide class. As detailed in Table 1, MM-206's IC50 value of 1.2 μM in competitive binding assays demonstrates substantially improved potency compared to C188 (7.2 μM) and C188-9 (5.0 μM) .

Beyond improved binding affinity, MM-206 offers potential advantages through its novel mechanism targeting the coiled-coil domain rather than the SH2 domain . This approach may confer greater selectivity, as the SH2 domain is a large protein domain family present throughout the genome .

The structural optimization introducing the perfluorophenylsulfonamide group appears to be a critical modification that enhances MM-206's therapeutic potential while maintaining a favorable preliminary toxicity profile .

Therapeutic Implications for Acute Myeloid Leukemia

AML remains an aggressive malignancy where relapse is common, and relapsed tumors typically develop chemoresistance . The identification of MM-206 as a potent STAT3 inhibitor targeting the coiled-coil domain presents a fundamentally new therapeutic approach for these challenging cases.

MM-206's demonstrated ability to:

  • Induce apoptosis in AML cell lines and primary patient samples

  • Show specificity for STAT3-dependent malignancies

  • Delay disease progression in animal models

  • Improve survival in preclinical studies

These findings collectively suggest that MM-206 could serve as either a standalone therapy or part of combination approaches for resistant AML. The compound's specific targeting of STAT3-dependent malignancies further supports its potential role in personalized medicine approaches where STAT3 upregulation drives disease progression.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator